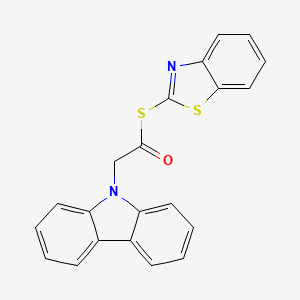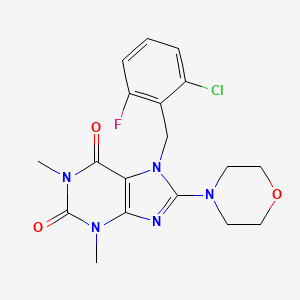![molecular formula C17H16N2O5S2 B15030828 (3E)-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15030828.png)
(3E)-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3E)-3-[2-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-2-OXOETHYLIDENE]-6-(ETHANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE” is a complex organic molecule that features a thiazole ring, a benzoxazinone core, and an ethanesulfonyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the benzoxazinone core, and the introduction of the ethanesulfonyl group. Typical synthetic routes might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Benzoxazinone Core: This can be synthesized through the cyclization of ortho-aminophenols with carboxylic acids or their derivatives.
Introduction of the Ethanesulfonyl Group: This can be done via sulfonylation reactions using ethanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or the use of large-scale reactors.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzoxazinone core.
Reduction: Reduction reactions might target the oxo groups or the double bonds in the structure.
Substitution: Various substitution reactions can occur, especially at the thiazole ring and the benzoxazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes, receptors, or other molecular targets, modulating their activity. The thiazole ring and benzoxazinone core could be key pharmacophores, interacting with specific amino acid residues in proteins.
相似化合物的比较
Similar Compounds
- (3E)-3-[2-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-2-OXOETHYLIDENE]-6-(METHANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE
- (3E)-3-[2-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-2-OXOETHYLIDENE]-6-(PROPANESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of the ethanesulfonyl group, which could impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C17H16N2O5S2 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
3-[(Z)-2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-hydroxyethenyl]-6-ethylsulfonyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C17H16N2O5S2/c1-4-26(22,23)11-5-6-15-12(7-11)19-13(17(21)24-15)8-14(20)16-9(2)18-10(3)25-16/h5-8,20H,4H2,1-3H3/b14-8- |
InChI 键 |
BIZZWXYFCXBHJL-ZSOIEALJSA-N |
手性 SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=C(N=C(S3)C)C)\O |
规范 SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=C(N=C(S3)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B15030752.png)
![6-imino-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030755.png)
![6-benzyl-13-ethyl-13-methyl-5-phenacylsulfanyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B15030763.png)
![4-(3-methoxyphenyl)-1-[(3-methylbutyl)sulfanyl]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B15030767.png)
![Ethyl 4-[2-(4-ethoxyphenyl)-3-(2-methylphenoxy)-4-oxoazetidin-1-yl]benzoate](/img/structure/B15030773.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030786.png)
![Ethyl 2-[4-(2-furylmethylene)-3-methyl-5-oxo(1,2-diazolinyl)]-4-methyl-1,3-thi azole-5-carboxylate](/img/structure/B15030794.png)

![N-cyclohexyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030804.png)
![5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B15030805.png)

![7-(4-{[(2,4-Dichlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15030813.png)
![N'-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]pyridine-3-carbohydrazide](/img/structure/B15030817.png)
![6-[5-(5-Chloro-2-methylphenyl)furan-2-yl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B15030824.png)
